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molecular formula C17H24N4O6 B8770529 1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin]

1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin]

Cat. No. B8770529
M. Wt: 380.4 g/mol
InChI Key: ACIHZCDFRRWAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125516

Procedure details

1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin] is prepared by the reaction of epichlorohydrin and 1,1'-methylene-bis[5,5-dimethylhydantoin] according to Example 1 of U.S. Pat. No. 3,592,923. 1,1'-Methylene-bis[5,5-dimethylhydantoin] is prepared by the general procedure of Example I of U.S. Pat. No. 3,793,248 using paraformaldehyde and 5,5-dimethylhydantoin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18])[N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9].C=O.[CH3:27][C:28]1(C)NC(=O)N[C:29]1=[O:34]>>[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[N:10]([CH2:27][CH:28]2[O:34][CH2:29]2)[C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[N:19]([CH2:1][CH:3]2[O:5][CH2:4]2)[C:17]1=[O:18].[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N1C(=O)N(C(=O)C1(C)C)CC1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
Name
Type
product
Smiles
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04125516

Procedure details

1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin] is prepared by the reaction of epichlorohydrin and 1,1'-methylene-bis[5,5-dimethylhydantoin] according to Example 1 of U.S. Pat. No. 3,592,923. 1,1'-Methylene-bis[5,5-dimethylhydantoin] is prepared by the general procedure of Example I of U.S. Pat. No. 3,793,248 using paraformaldehyde and 5,5-dimethylhydantoin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18])[N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9].C=O.[CH3:27][C:28]1(C)NC(=O)N[C:29]1=[O:34]>>[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[N:10]([CH2:27][CH:28]2[O:34][CH2:29]2)[C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[N:19]([CH2:1][CH:3]2[O:5][CH2:4]2)[C:17]1=[O:18].[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N1C(=O)N(C(=O)C1(C)C)CC1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
Name
Type
product
Smiles
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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